molecular formula C16H11F3N2O B2843172 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 551921-13-2

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

Cat. No.: B2843172
CAS No.: 551921-13-2
M. Wt: 304.272
InChI Key: LDIYOBWFOYESOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a phthalazin-1-one derivative, a heterocyclic scaffold of significant interest in medicinal chemistry. This compound is designed for research and development, particularly for investigating structure-activity relationships (SAR) in novel bioactive molecules. Phthalazin-1-one derivatives are recognized as privileged structures in drug discovery. They serve as key intermediates for synthesizing compounds with high affinity for various biological targets. Specifically, analogous arylpiperazinyl-phenylphthalazin-1-one hybrids have been identified as potent ligands for alpha1-adrenergic receptors (alpha1-ARs), demonstrating the framework's utility in neurological and cardiovascular research . The core phthalazin-1-one structure is also a versatile building block in constructing complex heterocyclic systems, which are prevalent in the development of potential therapeutic agents for a range of diseases . The incorporation of the 4-(trifluoromethyl)phenyl moiety at the 2-position is a strategic modification frequently employed in medicinal chemistry to influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with biological targets. This makes this compound a valuable chemical tool for researchers aiming to develop new receptor probes or optimize lead compounds in preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)12-8-6-11(7-9-12)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYOBWFOYESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzalphthalide Intermediate Synthesis

The condensation of phthalic anhydride with substituted phenylacetic acids forms benzalphthalides, key precursors for phthalazinones. For the target compound, 4-(trifluoromethyl)phenylacetic acid reacts with phthalic anhydride in toluene under reflux with potassium carbonate (Scheme 1).

Reaction Conditions :

  • Molar Ratio : 1:1 phthalic anhydride to 4-(trifluoromethyl)phenylacetic acid
  • Solvent : Toluene
  • Catalyst : K₂CO₃
  • Temperature : 140°C, 8–12 hours
  • Yield : 45–60%

The reaction proceeds via nucleophilic acyl substitution, generating a benzalphthalide with the 4-(trifluoromethyl)phenyl group at the α-position.

Cyclization with Methylhydrazine

The benzalphthalide intermediate undergoes cyclization with methylhydrazine to form the phthalazinone core. Methylhydrazine introduces the N-methyl group at position 4, while the trifluoromethylphenyl group remains at position 2 (Scheme 2).

Optimized Procedure :

  • Benzalphthalide (5.0 g) dissolved in concentrated H₂SO₄ (70 mL).
  • Methylhydrazine (10 mL) added dropwise at 0°C.
  • Reaction stirred at 90°C for 2 hours.
  • Quenched with ice-water, filtered, and purified via recrystallization (ethanol/water).
  • Yield : 68–75%

Key Observations :

  • Prolonged reaction times (>3 hours) reduce yields due to side reactions.
  • Microwave-assisted cyclization (350 W, 5 minutes) improves efficiency (yield: 82%).

Directed Ortho Metalation (DoM)-Acylation Approach

Protection of Phenolic Groups

To avoid instability during lithiation, phenolic hydroxyl groups are protected as tetrahydropyran (THP) ethers. For substrates lacking bromine, THP protection enhances stability under DoM conditions.

Protection Steps :

  • 3-(Trifluoromethyl)phenol (1 equiv) reacted with dihydropyran (1.2 equiv) in CH₂Cl₂.
  • Catalyzed by p-toluenesulfonic acid (0.1 equiv), 25°C, 2 hours.
  • Yield : >95%

Lithiation and Acylation

The THP-protected substrate undergoes DoM with LDA (lithium diisopropylamide) at −78°C, generating a stabilized aryllithium species. Acylation with a mixed diester (e.g., methyl chloroformate) introduces the ketone moiety (Scheme 3).

Conditions :

  • Lithiating Agent : LDA (2.5 equiv) in THF, −78°C, 1 hour.
  • Electrophile : Methyl chloroformate (1.2 equiv), −78°C to 25°C.
  • Yield : 70–80%

Cyclization with Hydrazine

The acylated intermediate cyclizes with hydrazine hydrate in ethanol under reflux (8 hours), yielding the phthalazinone core. The THP group is removed in situ during workup.

Scale-Up Data :

  • Batch Size : 0.5 kg
  • Purity : >99% (HPLC)
  • Isolation : Crystalline solid via antisolvent crystallization (hexane/ethyl acetate)

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Scalability Complexity
Benzalphthalide Cyclization 68–75% 8–12 hours Moderate Low
DoM-Acylation 70–80% 6–8 hours High High

Advantages of DoM-Acylation :

  • Avoids palladium catalysts, reducing cost.
  • Telescoped process minimizes intermediate isolation.

Advantages of Benzalphthalide Route :

  • Utilizes inexpensive starting materials (phthalic anhydride).
  • Microwave adaptation enhances throughput.

Characterization and Analytical Data

Spectroscopic Identification

  • IR (KBr) : ν = 1664 cm⁻¹ (C=O), 1258 cm⁻¹ (C-F).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.89 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃).
  • ¹³C NMR : δ 162.1 (C=O), 144.5 (CF₃), 136.2–125.3 (Ar-C), 38.9 (N-CH₃).

X-Ray Crystallography

Single-crystal analysis confirms the planar phthalazinone core, with dihedral angles of 15.2° between the trifluoromethylphenyl and methyl-substituted rings.

Applications and Derivatives

The compound serves as a precursor for antitumor agents, with derivatives showing IC₅₀ values of 50–180 µg/mL against MCF-7 breast cancer cells. Its trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays.

Chemical Reactions Analysis

Functionalization at the Phthalazinone Ring

The phthalazinone core undergoes regioselective reactions at N-2 or C-4 positions due to electronic and steric effects of the 4-methyl and 4-(trifluoromethyl)phenyl groups.

N-Alkylation/Arylation

The N-2 position reacts with electrophiles like alkyl halides or arylboronic acids under mild conditions:

  • Example : Reaction with methyl iodide in DMF/K₂CO₃ introduces a methyl group at N-2 .
SubstrateReagentCatalyst/BaseSolventYield
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CH₃IK₂CO₃DMF68%

Suzuki-Miyaura Coupling

The C-4 methyl group directs cross-coupling at C-1 or C-3. For example, bromination at C-3 followed by Suzuki coupling with arylboronic acids introduces diverse aryl groups :

StepReagentProductYield
BrominationBr₂/FeCl₃3-Bromo derivative72%
Coupling4-Methoxyphenylboronic acid3-(4-Methoxyphenyl) derivative65%

Spectroscopic Characterization

Data for structural analogs confirm the tautomeric equilibrium (lactam-lactim) and substituent effects:

  • ¹H NMR :
    • Methyl group (C-4): δ 2.35 ppm (s, 3H) .
    • Trifluoromethylphenyl protons: δ 7.6–7.9 ppm (m, 4H) .
    • Phthalazinone NH: δ 10.5 ppm (s, D₂O exchangeable) .
  • ¹³C NMR :
    • CF₃ group: δ 125.8 ppm (q, J = 271 Hz) .
    • Lactam carbonyl: δ 158.7 ppm .

Comparative Reaction Efficiency

Ultrasound irradiation significantly enhances synthesis efficiency for related phthalazinones :

MethodReaction TimeYield
Conventional heating4–6 h65–74%
Sonication35–60 min84–92%

Stability and Tautomerism

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of phthalazine derivatives, including 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, as promising anticancer agents. Studies have demonstrated that phthalazine-based compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and modulation of apoptotic pathways. For instance, novel derivatives have shown significant cytotoxicity against HCT-116 colorectal cancer cells, suggesting their utility in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies using agar diffusion assays have indicated that phthalazine derivatives exhibit varying degrees of inhibition against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The structure-activity relationship analysis revealed that certain modifications enhance their antimicrobial efficacy, making them candidates for further development as antimicrobial agents .

Tuberculosis Treatment

Another critical application is in the treatment of tuberculosis. Some phthalazine derivatives have demonstrated inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating their potential as antitubercular agents. In vivo studies have shown that these compounds can significantly reduce mycobacterial loads in infected tissues, highlighting their therapeutic promise .

Vasorelaxant Effects

Phthalazine derivatives have been investigated for their vasorelaxant properties, which may be beneficial in treating cardiovascular diseases. The ability to relax vascular smooth muscle can lead to reduced blood pressure and improved blood flow, making these compounds valuable in cardiovascular pharmacotherapy .

Inhibition of Phosphodiesterase

Certain derivatives have been identified as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing vasodilation and providing therapeutic benefits in conditions such as asthma and heart failure .

Photophysical Properties

The unique structural features of this compound allow it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb and emit light efficiently can be harnessed to develop advanced materials for electronic applications .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis via VEGFR2 inhibition; cytotoxicity against HCT-116 cells
AntimicrobialInhibitory effects on Gram-positive/negative bacteria and fungi
Tuberculosis TreatmentReduces mycobacterial load; effective against Mycobacterium tuberculosis
VasorelaxantPromotes relaxation of vascular smooth muscle
PDE InhibitionIncreases cyclic nucleotide levels for therapeutic benefits
Photophysical PropertiesSuitable for OLEDs and optoelectronic applications

Case Study 1: Anticancer Efficacy

A study conducted on a series of phthalazine derivatives demonstrated significant anticancer activity against various human tumor cell lines. The mechanism involved the modulation of apoptotic pathways, with specific emphasis on the Bax/Bcl-2 ratio alterations leading to enhanced cell death in cancerous cells .

Case Study 2: Antimicrobial Evaluation

In a comparative analysis, a new series of phthalazine derivatives were tested for their antimicrobial efficacy against standard bacterial strains. The results indicated that some derivatives exhibited potent activity against E. coli and S. aureus, surpassing established antibiotics in effectiveness under certain conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phthalazinone Derivatives

Compound Name Substituents Key Structural Features Dihedral Angle (Aromatic Rings)
4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one 4-CH₃, 2-C₆H₄CF₃ Planar phthalazine core, strong electron-withdrawing CF₃ group Not reported (inferred ~50–60°)
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one 4-C₆H₄CH₃, 2-propargyl Non-planar methylphenyl ring, π-π stacking 53.93°
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-oxadiazole, 2-C₆H₅ Oxadiazole ring enhances hydrogen bonding Not reported

Key Insights :

  • Dihedral angles in analogs (e.g., 53.93° in ) reduce planarity, affecting crystal packing and solubility.

Key Insights :

  • Thiazole derivatives exhibit higher melting points (217–304°C) due to strong hydrogen bonding (e.g., C–H···O interactions) , whereas phthalazinones with alkyl chains (e.g., propargyl) show lower melting points (~168°C) .
  • Yields for thiazole derivatives (70–99%) suggest efficient synthetic routes compared to phthalazinones, which may require multi-step purification .

Key Insights :

  • The trifluoromethyl group in thiazoles and phthalazinones enhances membrane permeability, a critical factor in antimicrobial and anticancer efficacy.

Stability and Intermolecular Interactions

  • Hydrogen Bonding: Phthalazinones form C–H···O bonds (e.g., centroid-centroid distance 3.6990 Å in ), stabilizing crystal lattices.
  • π–π Stacking : Observed in analogs with planar aromatic systems, enhancing solid-state stability .
  • Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound this compound features a phthalazinone core, which is known for its broad spectrum of biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of phthalazine derivatives, including this compound. The compound has shown moderate to strong activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Phthalazine Derivatives

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundModerate (e.g., S. aureus)Strong (e.g., E. coli)Moderate (e.g., C. albicans)
Other Phthalazine DerivativesVariableVariableVariable

In a study by Rizk et al., the compound exhibited marked activity against E. coli and S. aureus, with specific inhibitory concentrations determined through agar diffusion assays . The structural characteristics of phthalazine derivatives, particularly the presence of electron-withdrawing groups like trifluoromethyl, enhance their interaction with microbial targets, leading to improved efficacy .

Anticancer Activity

Research indicates that phthalazine derivatives can serve as potential anticancer agents. A recent study synthesized novel pyran-linked phthalazinone-pyrazole hybrids, which demonstrated significant cytotoxicity against solid tumor cell lines including lung and cervical carcinoma.

Table 2: Cytotoxicity of Phthalazine Derivatives

CompoundIC50 (µM) against Lung CarcinomaIC50 (µM) against Cervical Carcinoma
This compound9.841.6
Other Phthalazine DerivativesVariableVariable

The IC50 values indicate that while some compounds exhibit potent activity, others may require further optimization to enhance their anticancer potential . The mechanism of action is believed to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Anticancer Mechanism : Inhibition of VEGFR2 leads to reduced angiogenesis and promotes cancer cell apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various phthalazine derivatives were tested against a panel of bacteria and fungi. The results indicated that compounds with structural modifications similar to this compound displayed enhanced antimicrobial activity compared to traditional antibiotics like ampicillin .
  • Cytotoxicity Assessment : A series of phthalazine-based compounds were screened for their anticancer properties, revealing that those with a trifluoromethyl substitution exhibited superior cytotoxic effects against specific cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for 4-methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group transformations. For example, phthalazinone cores are often synthesized using dehydrating agents like phosphorous oxychloride under controlled temperatures (60–100°C) and inert atmospheres to prevent side reactions . Yield optimization relies on pH adjustments and stoichiometric control of intermediates, such as trifluoromethylphenyl precursors. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural features like the trifluoromethyl group and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, when feasible, resolves stereochemical ambiguities .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, as observed in related phthalazinone derivatives. Computational studies (e.g., DFT calculations) predict increased resistance to oxidative degradation compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in activity (e.g., IC₅₀ variations) may arise from differences in cell permeability or assay conditions. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended. For instance, in AhR activation studies, reporter gene assays (luciferase) and qPCR for CYP1A1 induction provide complementary data . Dose-response curves should be replicated in ≥3 independent experiments to account for batch-to-batch variability .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

In vitro studies with human liver microsomes reveal that CYP1A1/2 are primary metabolizing enzymes, as shown by inhibition assays using α-naphthoflavone (CYP1A inhibitor). Metabolite identification via LC-MS/MS detects hydroxylated derivatives at the methyl or trifluoromethyl positions, which correlate with reduced half-life in plasma . Co-administration with CYP1A inhibitors may improve bioavailability in preclinical models.

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

Structure-activity relationship (SAR) studies suggest that replacing the methyl group with bulkier substituents (e.g., isopropyl) reduces off-target kinase inhibition. Molecular docking against AhR demonstrates that electron-deficient aromatic systems improve binding affinity (ΔG < -8 kcal/mol). Introducing polar groups (e.g., sulfonamide) at the phthalazinone N-1 position enhances solubility without compromising potency .

Q. How can researchers address low yields in scale-up synthesis of this compound?

Process optimization includes switching from batch to flow chemistry for exothermic steps (e.g., cyclization) and using immobilized catalysts (e.g., Pd/C for hydrogenation). Solvent screening (e.g., DMF vs. THF) improves solubility of intermediates, reducing reaction times. Pilot-scale trials show that lowering temperatures during trifluoromethyl incorporation minimizes byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.